N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride
Description
N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine dihydrochloride is a piperidine-derived compound featuring a pyridazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) and a propan-2-amine side chain. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-11(2)14-10-12-5-8-17(9-6-12)13-4-3-7-15-16-13;;/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRFJHNWABWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCN(CC1)C2=NN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine; dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHN·2HCl. It consists of a propan-2-amine backbone, a piperidine ring, and a pyridazine moiety, which contribute to its unique chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized that the compound may exhibit:
- Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels.
- Anxiolytic Properties : Interaction with GABA receptors could provide anxiety relief.
- Neuroprotective Effects : Potential to protect neuronal cells from oxidative stress and apoptosis.
Pharmacological Profile
Research indicates that compounds with structural similarities to N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine often exhibit diverse pharmacological effects. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Pyridazin-3-Yl)-Piperidine | Structure | Antidepressant |
| 4-Methyl-Piperidine | Structure | Anxiolytic |
| 1-(Pyrimidin-2-Yl)-Piperidine | Structure | Neuroprotective |
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the compound's potential as an inhibitor of Class I PI3K enzymes, which are crucial in cancer cell proliferation. Preliminary results indicated significant anti-tumor effects in various cancer models, suggesting its utility in oncology .
- Neuropharmacology : In neuropharmacological studies, similar compounds demonstrated the ability to enhance cognitive function in animal models, indicating a possible role in treating neurodegenerative diseases .
- Safety Profile : Toxicology assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses, with minimal side effects reported during initial trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Core Modifications
Pyridazine vs. Pyrimidine/Pyridine Derivatives
- Pyridazine Core: The target compound’s pyridazine ring differs from pyrimidine (e.g., in : 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine) and pyridine (e.g., : N-(pyridin-4′-ylmethyl)-2-methylpropan-2-amine) by nitrogen placement.
- Piperidine Modifications : The piperidin-4-ylmethyl group is shared with compounds like N-methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine dihydrochloride (), but the pyridazine substitution at position 1 distinguishes it from analogs with phenyl or chlorophenyl groups .
Amine Side Chains
- The propan-2-amine moiety is structurally analogous to N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (), which exhibit anticancer activity (IC50 = 2.46 μg/mL against liver cancer). However, the target compound’s piperidine-pyridazine scaffold may confer different pharmacokinetic properties .
Physicochemical Properties
Molecular Weight and Solubility
- The dihydrochloride salt form increases water solubility, as seen in similar compounds like 4-methylpiperazin-1-amine dihydrochloride (MW 263.21 g/mol, ) and N-(1-naphthyl)ethylenediamine dihydrochloride (MW 259.18 g/mol, ). The target compound’s molecular weight is estimated to be ~300–350 g/mol, comparable to analogs in and .
Stability and Handling
- Dihydrochloride salts generally require storage at 2–8°C, as noted for N-methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine dihydrochloride (). Similar handling precautions (e.g., desiccants, inert atmospheres) likely apply to the target compound .
Tabulated Comparison of Key Analogs
Q & A
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Molecular docking : Screen against target and anti-target homologs (e.g., homology models from AlphaFold) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing methyl with ethyl groups) .
Methodological Notes
- Contradictory Data : and highlight divergent synthetic yields for piperidine intermediates. Address this by comparing solvent systems (e.g., DCM vs. acetone) and catalysts (e.g., Na(OAc)3BH vs. Pd/C) .
- Theoretical Frameworks : Link mechanistic studies to established theories (e.g., lock-and-key vs. induced-fit enzyme inhibition) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
